4-[(2-methylpropan-2-yl)oxy]dibenzothiophene
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Overview
Description
4-[(2-methylpropan-2-yl)oxy]dibenzothiophene: is an organic compound with the molecular formula C16H16OS It is a derivative of dibenzothiophene, where a tert-butyl group is attached to the oxygen atom of the ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl dibenzo[b,d]thien-4-yl ether typically involves the reaction of dibenzothiophene with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of tert-butyl dibenzo[b,d]thien-4-yl ether may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-methylpropan-2-yl)oxy]dibenzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted dibenzothiophene derivatives.
Scientific Research Applications
4-[(2-methylpropan-2-yl)oxy]dibenzothiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl dibenzo[b,d]thien-4-yl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibenzothiophene: The parent compound without the tert-butyl group.
Tert-butyl phenyl ether: A similar ether compound with a phenyl group instead of dibenzothiophene.
Tert-butyl benzyl ether: Another ether compound with a benzyl group.
Uniqueness
4-[(2-methylpropan-2-yl)oxy]dibenzothiophene is unique due to the presence of both the tert-butyl group and the dibenzothiophene moiety
Properties
Molecular Formula |
C16H16OS |
---|---|
Molecular Weight |
256.4g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]dibenzothiophene |
InChI |
InChI=1S/C16H16OS/c1-16(2,3)17-13-9-6-8-12-11-7-4-5-10-14(11)18-15(12)13/h4-10H,1-3H3 |
InChI Key |
AATZRVGDITVESH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1=CC=CC2=C1SC3=CC=CC=C23 |
Canonical SMILES |
CC(C)(C)OC1=CC=CC2=C1SC3=CC=CC=C23 |
Origin of Product |
United States |
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